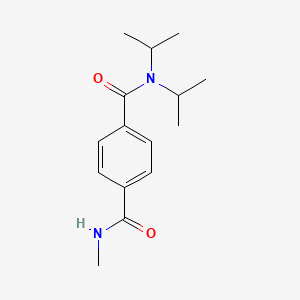
5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as EPM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. EPM is a pyrimidinetrione derivative that has been synthesized through various methods and has shown promising results in various biological assays. In
Applications De Recherche Scientifique
5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have potential therapeutic applications in various scientific research studies. One study found that 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines in vitro. Another study demonstrated that 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione can inhibit the growth of cancer cells in vitro by inducing apoptosis. Additionally, 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have anti-bacterial and anti-viral properties, making it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer. Additionally, 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects
5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), in immune cells. 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In vivo studies have demonstrated that 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione can reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, there are also some limitations to using 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments. One limitation is that 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
Orientations Futures
There are several future directions for research on 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of new antibiotics based on the anti-bacterial properties of 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Another area of interest is the potential use of 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to understand the mechanism of action of 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential side effects in vivo.
Méthodes De Synthèse
5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through various methods, including the reaction of 4-ethoxybenzaldehyde and 1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione in the presence of a catalyst, such as potassium carbonate, in acetic acid. Another method involves the reaction of 4-ethoxybenzaldehyde and 1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione in ethanol in the presence of a catalyst, such as piperidine. The yield of 5-(4-ethoxybenzylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione varies depending on the method used, but it is typically around 70-75%.
Propriétés
IUPAC Name |
(5Z)-5-[(4-ethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-10-6-4-9(5-7-10)8-11-12(17)15-14(19)16(2)13(11)18/h4-8H,3H2,1-2H3,(H,15,17,19)/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTYCASDVWNQQT-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(4-ethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

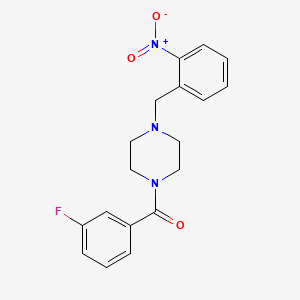
![(3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine](/img/structure/B5730627.png)

![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730634.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5730645.png)
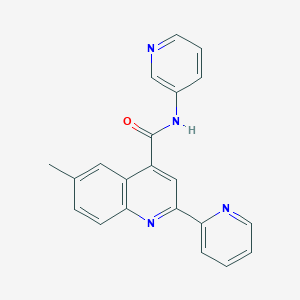
![2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5730661.png)
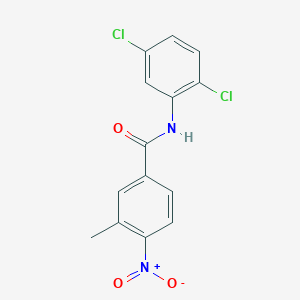
![N-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5730668.png)
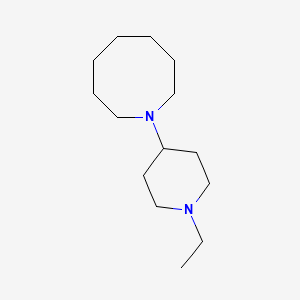
![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5730680.png)
![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5730683.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5730686.png)
